2-Bromophenanthridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromophenanthridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-10-5-6-13-12(7-10)11-4-2-1-3-9(11)8-15-13/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJMNHXRCJKURC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296967 | |
| Record name | 2-bromophenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17613-37-5 | |
| Record name | MLS002706483 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromophenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformational Chemistry of 2 Bromophenanthridine
Reactivity of the Bromine Moiety
The carbon-bromine bond in 2-bromophenanthridine is a key functional handle that allows for a variety of chemical transformations. The electron-withdrawing nature of the phenanthridine (B189435) ring system, coupled with the inherent reactivity of the C-Br bond, facilitates several important classes of reactions.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For these reactions to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups. masterorganicchemistry.com In the case of this compound, the phenanthridine nucleus itself can act as an activating group, making the C-2 position susceptible to nucleophilic attack.
While specific examples of SNAr reactions directly on this compound are not extensively detailed in the provided search results, the general principles of SNAr suggest that strong nucleophiles could displace the bromide. For instance, in related heterocyclic systems, direct SNAr reactions with nucleophiles like amines have been observed, particularly when catalyzed by transition metals. scholaris.ca The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile adds to the aromatic ring to form a Meisenheimer-like intermediate, followed by the elimination of the bromide leaving group. nih.gov
It is important to note that SNAr reactions differ significantly from SN2 reactions, as they occur at a trigonal (sp2-hybridized) carbon atom of the aromatic ring. wikipedia.org The feasibility and rate of SNAr reactions on this compound would be influenced by the nature of the nucleophile, the reaction conditions, and the electronic properties of the phenanthridine ring.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent electrophilic partner in these transformations. nih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.org The Suzuki-Miyaura reaction is widely used to create carbon-carbon bonds for synthesizing complex molecules like polyolefins, styrenes, and substituted biphenyls. wikipedia.org For example, the reaction of a bromophenanthridine precursor with a boronic acid can be used to install a phenyl group. vulcanchem.com The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org This reaction is a versatile method for creating carbon-carbon bonds and typically exhibits high trans selectivity. organic-chemistry.org The catalytic cycle is a prime example of a Pd(0)/Pd(II) cycle. wikipedia.org While specific examples with this compound are not explicitly detailed, its C-Br bond makes it a suitable substrate for such couplings.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.org The Sonogashira coupling is known for its mild reaction conditions, often performed at room temperature with a mild base, making it suitable for the synthesis of complex molecules. wikipedia.org The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org A domino intermolecular Sonogashira coupling has been reported for substrates like 2-(2-bromophenoxy)-1-phenylethan-1-ones with terminal acetylenes. organic-chemistry.org
Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an sp2-hybridized organic halide in the presence of a palladium catalyst. wikipedia.org This reaction is highly versatile with few limitations on the coupling partners. organic-chemistry.org The mechanism involves oxidative addition of the halide to the palladium catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination. libretexts.org A significant drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org
Table 1: Overview of Cross-Coupling Reactions with this compound
| Coupling Reaction | Reagent | Catalyst/Co-catalyst | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound | Palladium complex | Biaryl or substituted phenanthridine |
| Heck | Alkene | Palladium catalyst | Alkenyl-substituted phenanthridine |
| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst | Alkynyl-substituted phenanthridine |
| Stille | Organostannane | Palladium catalyst | Aryl- or vinyl-substituted phenanthridine |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The reaction is catalyzed by palladium complexes with various phosphine (B1218219) ligands. libretexts.org While a direct example with this compound is not provided, its aryl bromide functionality makes it a prime candidate for Buchwald-Hartwig amination to introduce amino groups at the C-2 position. The general procedure involves heating the aryl bromide, an amine, a base (such as sodium tert-butoxide), and a palladium catalyst with a suitable phosphine ligand in an inert solvent. chemspider.com
The bromine atom of this compound can be utilized to form organometallic reagents, which are powerful nucleophiles for creating new carbon-carbon bonds. libretexts.org
Grignard Reagents: By reacting this compound with magnesium metal in an ether solvent, the corresponding Grignard reagent, 2-phenanthridinylmagnesium bromide, can be prepared. mmcmodinagar.ac.in These reagents are strong nucleophiles and react with a wide range of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds. mmcmodinagar.ac.in
Organolithium Reagents: Similarly, treatment of this compound with an organolithium reagent, such as n-butyllithium, can lead to the formation of 2-lithiophenanthridine via lithium-halogen exchange. These organolithium species are also highly reactive nucleophiles. libretexts.org
The formation of these organometallic intermediates opens up a vast array of subsequent reactions, allowing for the introduction of a wide variety of functional groups onto the phenanthridine core. libretexts.org
Cross-Coupling Reactions Utilizing the C-Br Bond
Reactions of the Phenanthridine Nucleus
Beyond the reactivity imparted by the bromine substituent, the phenanthridine nucleus itself can undergo various chemical transformations. The nitrogen atom in the ring is basic and can be protonated or alkylated. researchgate.net The aromatic rings can also participate in electrophilic substitution reactions, although the positions of substitution are influenced by the electronic nature of the ring system and any existing substituents. researchgate.net For instance, the bromination of phenanthridine itself has been shown to yield this compound, indicating a preference for substitution at this position under certain conditions. researchgate.net Additionally, radical-mediated reactions have been employed for the synthesis and functionalization of the phenanthridine core. beilstein-journals.org In the context of this compound, the bromine atom would act as a directing group in further electrophilic substitutions, influencing the position of incoming electrophiles. Furthermore, reduction of the double bond in a derivative of this compound has been reported. google.com
Electrophilic Substitution Reactions at Ring Carbon Atoms
The phenanthridine ring system is generally deactivated towards electrophilic aromatic substitution compared to its carbocyclic analogue, phenanthrene (B1679779). This reduced reactivity is a consequence of the electron-withdrawing inductive effect of the electronegative nitrogen atom, which lowers the electron density of the aromatic rings. uoanbar.edu.iq The situation is analogous to pyridine (B92270), which is often compared to a highly deactivated benzene (B151609) ring like nitrobenzene. uoanbar.edu.iq
In the case of this compound, the bromine atom at the 2-position further deactivates the ring system towards electrophilic attack. Halogens are known deactivators due to their strong inductive electron-withdrawing effect, which outweighs their weak resonance electron-donating effect. uci.edu Therefore, forcing conditions are typically required to effect electrophilic substitution on a this compound substrate.
While specific studies on the electrophilic substitution of this compound are not extensively detailed in the literature, predictions can be made based on established principles. The nitrogen atom directs electrophiles away from the heterocyclic ring. The bromine atom is an ortho, para-director. However, the combined deactivating effects make further substitution challenging. In the parent phenanthridine molecule, electron density calculations suggest that the order of reactivity for electrophilic substitution is 4 > 10 > 8 > 2. researchgate.net The presence of a bromine atom at the 2-position would likely direct incoming electrophiles to the 1- or 3-positions (ortho and para to the bromine, respectively, but on the same ring) or to positions on the other benzene ring, depending on the specific reaction conditions and the nature of the electrophile.
Reactions at the Nitrogen Heteroatom, Including N-Oxide and Quaternary Salt Formation
The lone pair of electrons on the sp²-hybridized nitrogen atom in the phenanthridine ring is available for reaction with electrophiles, making it a site for N-oxidation and quaternization. beilstein-journals.org
N-Oxide Formation
The oxidation of the nitrogen atom in N-heteroaromatic compounds to form N-oxides is a common transformation. organic-chemistry.org These reactions are typically carried out using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). rsc.orgnih.gov For this compound, this reaction would yield this compound N-oxide. The introduction of the N-oxide functionality can significantly alter the electronic properties of the phenanthridine system, potentially influencing its reactivity in subsequent reactions.
Quaternary Salt Formation
The nitrogen atom of this compound can act as a nucleophile, reacting with alkyl halides to form quaternary ammonium (B1175870) salts in a process known as the Menshutkin reaction. wikipedia.org This transformation converts the neutral heterocyclic compound into a positively charged phenanthridinium salt. For instance, this compound can be readily methylated to form the corresponding 5-methyl-2-bromophenanthridinium salt. A documented procedure involves the reaction of this compound with dimethyl sulfate (B86663) to yield the quaternary salt. mdpi.com These salts are often used as precursors in the synthesis of dyes and other functional materials. mdpi.com
| Reactant | Reagent | Product | Reaction Type | Reference |
| This compound | Dimethyl sulfate | 5-Methyl-2-bromophenanthridinium salt | Quaternization | mdpi.com |
| This compound | mCPBA or H₂O₂ | This compound N-oxide | N-Oxidation | organic-chemistry.orgrsc.org |
Reductions and Oxidations of the Polycyclic System
Reductions
The phenanthridine ring system can undergo reduction, typically at the 5,6-imine bond. Catalytic hydrogenation or treatment with chemical reducing agents can convert the aromatic system into a 5,6-dihydrophenanthridine (B3050675) derivative. For example, phenanthridin-6(5H)-one derivatives can be reduced by lithium aluminum hydride (LiAlH₄) to yield 5,6-dihydrophenanthridines. mdpi.com Similarly, this compound can be reduced to 2-bromo-5,6-dihydrophenanthridine. Reagents such as diisobutylaluminium hydride (DIBAL-H) have also been noted for the reduction of phenanthridine systems. google.com This transformation from a planar, aromatic system to a non-planar, dihydro system significantly alters the molecule's three-dimensional structure.
Oxidations
The polycyclic aromatic core of phenanthridine is notably stable and generally resistant to oxidation under standard conditions, such as with potassium dichromate or alkaline potassium permanganate (B83412) solution. beilstein-journals.org This stability is a hallmark of its aromatic character. Consequently, oxidation reactions of this compound are more likely to occur at the nitrogen heteroatom to form the N-oxide (as discussed in Section 3.2.2) rather than disrupting the carbocyclic aromatic rings, unless very harsh oxidative conditions are employed. The stability of the phenanthridine skeleton is a key feature in its application as a scaffold in medicinal and materials chemistry.
Derivatization Strategies Utilizing this compound as a Synthetic Building Block
The bromine atom on the phenanthridine skeleton is a versatile synthetic handle, enabling its use as a building block for more complex molecules. The C-Br bond is amenable to a wide range of modern synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions.
Synthesis of Novel Substituted Phenanthridine Analogues
This compound is an ideal substrate for creating novel phenanthridine analogues with tailored properties. The bromine atom can be substituted with a variety of functional groups through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction allows for the formation of new carbon-carbon bonds by coupling this compound with organoboron compounds (boronic acids or esters). This strategy has been successfully applied to other bromophenanthridine isomers, such as the coupling of 8-bromophenanthridine with 2-nitrophenyl boronic acid, demonstrating the feasibility of this approach. clockss.org This enables the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position.
Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds, allowing for the synthesis of 2-aminophenanthridine derivatives by reacting this compound with a wide range of primary or secondary amines.
Sonogashira Coupling: This reaction with terminal alkynes provides a route to 2-alkynylphenanthridines, which are valuable intermediates for further transformations or as components in functional materials.
These derivatization strategies allow for the systematic modification of the phenanthridine core, which is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the photophysical properties of materials. nih.gov
| Reaction Type | Coupling Partner | Product Type | Potential Application |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | 2-Aryl/Alkyl-phenanthridine | Material Science, Medicinal Chemistry |
| Buchwald-Hartwig | Amine | 2-Amino-phenanthridine | Pharmaceutical Scaffolds |
| Sonogashira | Terminal Alkyne | 2-Alkynyl-phenanthridine | Functional Materials, Synthetic Intermediates |
| Heck | Alkene | 2-Alkenyl-phenanthridine | Polymer Chemistry, Dye Synthesis |
| Stille | Organotin Compound | 2-Aryl/Vinyl-phenanthridine | Organic Synthesis |
Preparation of Phenanthridine-Based Multidentate Ligands
The phenanthridine scaffold is an attractive platform for the design of multidentate ligands for coordination chemistry and catalysis. This compound serves as a key starting material for introducing additional donor atoms or coordinating groups. The position of the bromine atom allows for the construction of ligands with specific bite angles and coordination geometries.
A common strategy involves the conversion of the C-Br bond into a new donor site. For example:
Phosphine Ligand Synthesis: The bromo group can be converted to a phosphine moiety. This can be achieved through lithium-halogen exchange followed by quenching with a chlorophosphine (e.g., PPh₂Cl). This strategy has been used to create (4-diphenylphosphino)phenanthridine from 4-bromophenanthridine (B13691802), resulting in a P^N type ligand capable of coordinating to transition metals. researchgate.net A similar approach with this compound would yield (2-diphenylphosphino)phenanthridine.
Pincer Ligand Synthesis: this compound can be incorporated into larger, multidentate ligand frameworks. For instance, Pd-catalyzed cross-coupling reactions can be used to link two bromophenanthridine units to a central aromatic ring, as demonstrated in the synthesis of N^C^N pincer ligands from 4-bromophenanthridine and benzene-1,3-diboronic acid. worktribe.com This creates a rigid, tridentate ligand capable of forming highly stable complexes with metal centers.
The development of these ligands from this compound allows for the synthesis of novel transition metal complexes with unique electronic and photophysical properties, with potential applications in luminescent materials, sensors, and catalysis. worktribe.comscholaris.ca
Advanced Applications and Functional Materials Derived from 2 Bromophenanthridine
Catalytic Systems and Ligand Design
The rigid, planar, and electronically tunable nature of the phenanthridine (B189435) core makes it an exceptional building block for ligands in transition metal catalysis. By modifying the phenanthridine structure, researchers can precisely control the steric and electronic environment around a metal center, thereby directing its catalytic activity and selectivity.
N-heterocyclic ligands containing the phenanthridine moiety have emerged as a significant class of compounds in organometallic chemistry. The introduction of the phenanthridine unit, a benzannulated quinoline (B57606), into a ligand framework imparts distinct properties compared to simpler pyridine (B92270) or quinoline systems. uni-regensburg.de This is due to its extended π-system and a chemically distinct 'imine-like' C=N bond, which can influence the redox activity and stability of the resulting metal complexes. uni-regensburg.deacs.org These ligands are often synthesized from halo-phenanthridines, such as 6-halophenanthridine, which act as handles for constructing more complex structures like C^N, N^N, and N^N^P proligands. uni-regensburg.deacs.org
Pincer ligands are multidentate ligands that bind to a central metal atom via at least three donor sites in a meridional fashion, creating a highly stable and well-defined coordination environment. Phenanthridine has been successfully incorporated into the backbone of NNN-type pincer ligands. nih.gov The design strategy often involves site-selective benzannulation of a pyridine ring to form the phenanthridine core, which offers access to a C=N subunit with electronic character intermediate between that of an isolated imine and a more delocalized pyridine. uni-regensburg.de
The synthesis of these ligands and their corresponding metal complexes has been systematically explored. For instance, quinoline-based pincer nickel(II) complexes have been synthesized by reacting the NNN pincer ligand precursors with nickel sources like (DME)NiCl₂ or (THF)₂NiBr₂ in the presence of a base. nih.gov A similar approach has been applied to create phenanthridine-based diarylamido pincer-type ligands, which have been complexed with various transition metals including iron, nickel, zinc, and cobalt. researchgate.net These synthetic routes provide access to a range of catalysts with tunable properties.
Table 1: Examples of Synthesized Phenanthridine-Based Pincer Ligand Complexes This table is interactive. Sort by column or filter by keyword.
| Ligand Type | Metal Center | Synthetic Precursors | Resulting Complex Type | Reference |
|---|---|---|---|---|
| NNN Diarylamido Pincer | Ni(II) | Phenanthridine-based N^N–^N proligand + (DME)NiCl₂ | Homogeneous Ni(II) catalyst | nih.gov |
| NNN Diarylamido Pincer | Fe(II), Ni(II), Zn(II), Co(III) | Diarylamido pincer-type proligand + Metal Salt | Pseudo-octahedral complexes | researchgate.net |
| N^N^P Pincer | Pd(II) | (6-halo)phenanthridine derivative | Templated Palladium Complex | uni-regensburg.de |
The functionalization of otherwise inert C–H bonds is a cornerstone of modern synthetic chemistry, allowing for more efficient and atom-economical synthesis of complex molecules. brynmawr.eduacs.org Metal complexes featuring phenanthridine-based ligands have proven to be effective catalysts for C–H activation.
A notable application is the direct C–H bond alkylation of azoles. brynmawr.edu Nickel(II) complexes supported by phenanthridine-based N^N^N pincer ligands are active and robust catalysts for the site-selective alkylation of benzoxazoles and benzothiazoles using unactivated alkyl halides. nih.govbrynmawr.edu These catalysts demonstrate high efficiency and can be recycled and reused multiple times without significant loss of activity. nih.gov The coordination of the phenanthridine-based pincer ligand to the nickel center is crucial for stabilizing the active species and facilitating the C–H cleavage step. nih.govbrynmawr.edu Beyond functionalizing other molecules, palladium-catalyzed intramolecular C–H activation has also been employed as a direct method to construct the phenanthridine ring system itself through a C–C bond formation. researchgate.netmdpi.comresearchgate.net
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov Phenanthridine-containing ligands have been instrumental in several such transformations. For example, a palladium(II) complex bearing a phenanthridine-tethered N-heterocyclic carbene (NHC) ligand serves as an effective precatalyst for C–N cross-coupling reactions, successfully applied in the synthesis of the pharmaceutical Piribedil. chemrxiv.org
While phenanthridine-based ligands are active in C-N and C-C couplings like alkylation, their specific application in acylative cross-coupling—a reaction that forms a new acyl-carbon bond—is a more specialized area. Research into pincer complexes for acylative Suzuki reactions has been reported, demonstrating the potential of such catalysts in this field. nih.gov However, the documented examples tend to use other N-heterocyclic scaffolds. The development of phenanthridine-based ligand systems specifically tailored for acylative cross-coupling methodologies represents a potential future direction for research, building upon their demonstrated success in other catalytic bond-forming reactions.
Complexes of phenanthridine-derived ligands with transition metals such as palladium, nickel, silver, ruthenium, and vanadium function as highly effective homogeneous catalysts. uni-regensburg.denih.govnih.govchemrxiv.org A key advantage of using these ligands is the ability to create well-defined, soluble catalytic species whose activity can be fine-tuned.
Examples of Homogeneous Catalysis:
Palladium(II) Complexes: A Pd(II) complex with a phenanthridine-NHC ligand was used at low catalyst loading (0.1 mol%) for C-N bond formation. chemrxiv.org
Nickel(II) Complexes: Phenanthridine-based pincer Ni(II) complexes are described as very robust catalysts for C–H alkylation, operating under mild conditions. nih.gov
Vanadium(V) Complexes: These complexes exhibit dual functionality, acting as both Lewis acids and redox catalysts to promote one-pot cascade reactions for synthesizing phenanthridine derivatives under aerobic conditions. nih.gov
Ruthenium(II) Complexes: Ru complexes containing phenanthridine-based P^N ligands are used to catalyze acceptorless dehydrogenative coupling reactions, where alcohols can be used as electrophiles to synthesize other N-heterocycles. uni-regensburg.deacs.org
While most reported applications involve homogeneous catalysis, the potential for developing heterogeneous catalysts exists. Supporting these metal complexes on solid materials, such as polymer beads, could facilitate catalyst separation and recycling, enhancing their industrial applicability.
Phenanthridine-Based N-Heterocyclic Ligands in Transition Metal Catalysis
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. Self-assembly, the spontaneous organization of components into ordered structures, is a fundamental principle in this field. The rigid, planar geometry of the phenanthridine scaffold makes it an attractive building block for designing molecules that can participate in predictable self-assembly processes. uni-regensburg.de
The assembly of molecules into two-dimensional (2D) and three-dimensional (3D) architectures can be driven by interactions such as hydrogen bonding and halogen bonding. While not phenanthridine itself, the closely related 1,10-phenanthroline (B135089) has been incorporated into gold(III) complexes that self-assemble into infinite 2D networks. In these structures, the complex cations are linked by tribromide anions through a combination of halogen bonds and hydrogen bonds, demonstrating how N-heterocyclic cores can direct the formation of extended solid-state architectures.
Macrocycles containing related bis(1,2,3-triazolyl)pyridine motifs can self-assemble in the presence of transition metal ions and have been shown to form nanotube-like structures in the solid state. The inherent properties of the phenanthridine unit, derived from precursors like 2-bromophenanthridine, can be leveraged to construct such complex, functional supramolecular systems, opening avenues for new materials with tailored optical, electronic, or recognition properties.
Host-Guest Recognition Systems Utilizing Phenanthridine Derivatives
Phenanthridine derivatives are integral to the design of host-guest recognition systems. The phenanthridine unit can act as a binding site for various guest molecules, a process that can be fine-tuned by substituents on the phenanthridine core. For instance, the nitrogen atom in the phenanthridine ring can participate in hydrogen bonding and chelation, which is crucial for the formation of molecular assemblies and sensors. researchgate.net The development of such systems often involves creating a cavity or cleft within a larger molecular structure where a smaller guest molecule can bind. The principles of host-guest chemistry, which involve the selective binding of guest molecules to host molecules, are fundamental to these applications. rsc.org Computational studies have been employed to understand and predict the chiral recognition in host-guest systems, such as 2-bromoalkanes within urea (B33335) inclusion compounds, highlighting the importance of molecular conformation and host-guest interactions in achieving selectivity. rsc.org
Development of Novel Molecular Receptors
The unique electronic and steric properties of phenanthridine derivatives facilitate their use in the creation of novel molecular receptors. These receptors can be designed to selectively bind specific ions or molecules. For example, fluorescent calix rsc.orgarene derivatives incorporating phenanthridine moieties at the lower rim have been synthesized and shown to be potential sensitive fluorimetric sensors for cations. researchgate.net The combination of phenanthridine with other molecular components, such as pyrene, can lead to receptors with complex signaling mechanisms, including the formation of excimers upon guest binding. nih.gov The design of these receptors often leverages the principles of supramolecular chemistry to create highly selective and sensitive systems. researchgate.net
Integration into Metal-Organic Frameworks (MOFs) and Other Supramolecular Assemblies
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. sigmaaldrich.commdpi.com The functionalization of organic linkers is a key strategy for tailoring the properties of MOFs for specific applications, such as gas storage and catalysis. sigmaaldrich.commdpi.com While direct incorporation of this compound into MOF structures is not extensively documented, the use of phenanthridine and its derivatives as ligands or guest molecules within supramolecular assemblies is an active area of research. oup.comresearchgate.net Phenanthridine derivatives can participate in the formation of various supramolecular structures through non-covalent interactions like hydrogen bonding and halogen bonding. acs.orgresearchgate.netacs.org For instance, phenanthridine has been co-crystallized with dicarboxylic acids to form neutral cocrystals or salts, depending on the pKa values of the components. researchgate.netacs.org Furthermore, phenanthridine derivatives have been utilized as halogen-bond acceptors in the construction of multicomponent supramolecular assemblies with diiodotetrafluorobenzene. oup.com The ability to form predictable and robust supramolecular synthons makes these compounds valuable in crystal engineering. oup.comresearchgate.net
Confined Supramolecular Organometallic Systems
Confined supramolecular organometallic systems utilize well-defined host cavities as nanoreactors to influence the reactivity and selectivity of encapsulated organometallic catalysts. uhu-ciqso.es This approach mimics enzymatic catalysis by creating unique microenvironments that can stabilize reactive intermediates and control substrate access to the active site. uhu-ciqso.esnih.gov The encapsulation of organometallic complexes within supramolecular hosts can lead to enhanced catalyst stability, novel selectivity, and accelerated reaction rates. uhu-ciqso.es While specific examples detailing the use of this compound in such confined systems are not prevalent, the principles of supramolecular organometallic chemistry provide a framework for its potential application. uhu-ciqso.esmdpi.comfrontiersin.org The development of such systems often involves the design of host molecules with cavities capable of accommodating both the catalyst and the substrate. nih.gov
Photophysical and Optoelectronic Applications
The extended π-conjugated system of the phenanthridine core endows its derivatives with interesting photophysical and electronic properties, making them promising candidates for various optoelectronic applications.
Luminescence and Emissive Properties of Phenanthridine Conjugates
Phenanthridine derivatives are known for their fluorescent properties, which can be modulated by the introduction of different substituents. numberanalytics.comnih.gov For instance, the number and position of amino groups on the phenanthridine ring can significantly impact the fluorescence response upon binding to DNA. nih.gov Conjugating phenanthridine with other chromophores, such as pyrene, can lead to the formation of excimers or exciplexes with distinct, red-shifted emission bands. nih.gov These properties are highly sensitive to the solvent environment and pH. nih.gov
Researchers have synthesized iridium(III) complexes with cyclometalating ligands derived from phenanthridine, which exhibit deep-red emission. rsc.org The introduction of the phenanthridine moiety enlarges the π-conjugation, leading to a red-shift in the emission peak to around 660 nm. rsc.org These complexes have been used to fabricate efficient solution-processed organic light-emitting diodes (OLEDs). rsc.orgnumberanalytics.com Similarly, brightly emissive platinum(II) complexes with ligands derived from 4-bromophenanthridine (B13691802) have been reported, with emission maxima in the orange-red region of the spectrum. worktribe.com Zinc(II) complexes supported by phenanthridine-containing ligands have also been shown to exhibit yellow phosphorescence in the solid state. researchgate.net
Below is an interactive data table summarizing the emissive properties of some phenanthridine derivatives.
| Compound/Complex | Emission Maxima (λem) | Quantum Yield (Φ) | Application/Feature |
| (TPA-BQ)2Ir(acac) | 682 nm | 5.2% (EQE) | Deep-red OLEDs |
| RLPtCl (R = CF3, tBu) | 607-612 nm | - | Brightly emissive Pt(II) complexes |
| Phenanthridine-pyrene conjugate (Phen-Py-1) | 475 nm (excimer) | - | pH-dependent excimer fluorescence |
| Zinc(II) phenanthridine complex | 550 nm | - | Yellow phosphorescence in solid state |
| Copper(I) amidophosphine complexes | 500-550 nm | 0.16 - 0.70 | High efficiency phosphorescence |
Electronic Structure and Redox Activity Investigations
The electronic structure of phenanthridine derivatives is key to their photophysical and electrochemical behavior. The introduction of substituents can significantly alter the energy levels of the frontier molecular orbitals. For example, in iridium(III) complexes with phenanthridine-based ligands, the phenanthridine moiety contributes to the π-conjugation, influencing the emission color. rsc.org
Electrochemical studies, often complemented by density functional theory (DFT) calculations, provide insights into the redox properties of these compounds. rsc.orgresearchgate.net The redox activity of a molecule, which describes its ability to accept or donate electrons, is a critical parameter in applications such as catalysis and electronics. nih.govrsc.org For instance, the electron-accepting ability of boron-containing phenanthridine complexes has been demonstrated through electrochemical studies. researchgate.net Investigations into the electronic structure and redox properties of metal complexes with redox-active ligands are crucial for understanding and designing new catalysts and functional materials. nih.govnih.gov
Biological Studies and Mechanistic Insights Excluding Clinical Data, Safety, and Dosage
Antiviral Activities and Proposed Mechanisms of Action
Inhibition of Plant Viral Assembly Processes (e.g., Tobacco Mosaic Virus)
Preliminary research has identified 2-Bromophenanthridine as a compound with potential antiviral properties, particularly against plant viruses like the Tobacco Mosaic Virus (TMV). mdpi.comresearchgate.net Studies have explored its role in disrupting the viral assembly process, a critical step in the viral life cycle. The assembly of TMV involves the encapsidation of its RNA genome by coat proteins to form new virus particles. uu.nlfrontiersin.org
One study investigated a series of phenanthridine (B189435) derivatives and found that several compounds, including a related compound to this compound, exhibited significant anti-TMV activities. researchgate.net The mechanism of action is thought to involve interference with the elongation phase of the TMV assembly. mdpi.comresearchgate.net Transmission electron microscopy has been used to visualize the effects of these compounds on the formation of the 20S disk, a key intermediate in TMV assembly, and the subsequent formation of rod-shaped virus particles. mdpi.com The presence of a compound structurally similar to this compound was shown to disrupt the normal formation of these viral structures. mdpi.com
It is known that the TMV capsid protein assembles into a 20S disk, which then interacts with TMV RNA to form the characteristic rod-shaped virus particles. mdpi.com The inhibitory action of phenanthridine derivatives appears to target this assembly process, preventing the proper formation of new virions. mdpi.com
Molecular Interactions with Viral Coat Proteins
To understand the inhibitory effects at a molecular level, molecular docking studies have been employed to investigate the interaction between phenanthridine derivatives and the TMV coat protein. mdpi.com For a representative phenanthridine compound, these studies revealed a binding energy of -5.22 kcal/mol with the TMV coat protein (PDB code: 1EI7). mdpi.com
The binding is primarily driven by van der Waals forces and various π-interactions with specific amino acid residues on the A chain of the coat protein. mdpi.com The key interacting residues include ILE-21, LEU-23, PRO-20, ILE-24, VAL-69, LEU-132, ILE-133, GLY-135, and SER-138. mdpi.com These interactions, although relatively weak, suggest a potential binding pocket on the viral coat protein. mdpi.com The location of this binding on the outer surface of the TMV rod could interfere with the protein-protein interactions necessary for the helical assembly of the virus. mdpi.comnih.gov
Table 1: Molecular Docking Details of a Phenanthridine Derivative with TMV Coat Protein
| Parameter | Value |
| Ligand | Representative Phenanthridine Compound |
| Receptor | TMV Coat Protein (PDB: 1EI7) |
| Binding Energy | -5.22 kcal/mol |
| Interacting Residues | ILE-21, LEU-23, PRO-20, ILE-24, VAL-69, LEU-132, ILE-133, GLY-135, SER-138 |
| Primary Interactions | van der Waals forces, π-σ interactions, alkyl interactions, π-alkyl interactions |
Antimicrobial Properties and Related Investigations
The broader class of phenanthridine derivatives, to which this compound belongs, has been investigated for antimicrobial properties. ontosight.ai While specific and extensive data on the antimicrobial activity of this compound itself is limited in the provided search results, the general class of compounds is known to exhibit antibacterial and antifungal activities. ontosight.aimdpi.comshd-pub.org.rs Some studies have indicated that phenanthridine derivatives show promise as broad-spectrum antimicrobial agents. vulcanchem.com
Anticancer Research (Focus on Pre-Clinical Mechanistic Studies)
DNA Intercalation and Covalent Binding Mechanisms
Phenanthridine derivatives are recognized for their potential as anticancer agents, with a primary mechanism of action involving interaction with DNA. ontosight.aiirb.hr this compound has been noted for its potential DNA intercalating and antiviral properties. vulcanchem.com DNA intercalators are molecules that can insert themselves between the base pairs of a DNA double helix. irb.hrumich.edu This interaction can lead to structural changes in the DNA, such as unwinding and lengthening of the helix, which in turn can inhibit crucial cellular processes like DNA replication and transcription, ultimately leading to cell death. irb.hr
The planar aromatic structure of the phenanthridine ring is a key feature that facilitates this intercalation. nih.gov The addition of a bromine atom at the 2-position, as in this compound, is suggested to enhance cytotoxicity. vulcanchem.com Some phenanthridine-containing compounds, like phenanthriplatin, have been shown to bind to DNA through a two-step mechanism: initial rapid and reversible intercalation followed by slower, irreversible covalent binding. nih.gov This covalent binding, often to the N7 atom of purine (B94841) bases, creates a stable adduct that can trigger downstream cellular responses leading to apoptosis. nih.gov While this specific two-step mechanism has not been explicitly detailed for this compound in the provided results, the general principles of DNA intercalation and covalent binding by phenanthridine derivatives provide a strong basis for its potential anticancer activity. nih.govumanitoba.ca
Development of Molecular Probes and Markers
The phenanthridine scaffold, a key component of this compound, is a well-established platform for the development of molecular probes. These probes are instrumental in visualizing and quantifying biological molecules and processes. The introduction of various substituents onto the phenanthridine core can significantly alter its photophysical properties, making it a versatile tool in biological research. beilstein-archives.orgbeilstein-journals.org
Fluorescent Markers for Nucleic Acids (DNA and RNA)
Phenanthridine derivatives are widely recognized for their ability to interact with nucleic acids, a property famously exemplified by ethidium (B1194527) bromide, a phenanthridine-based intercalating agent used for decades as a fluorescent marker for DNA and RNA. beilstein-journals.orgmdpi.com The planar structure of the phenanthridine ring allows it to insert between the base pairs of double-stranded DNA and RNA, leading to a significant increase in fluorescence upon binding. beilstein-journals.orgmdpi.com This "light-up" property is a key feature for a desirable nucleic acid probe, as it reduces background fluorescence from unbound molecules.
Researchers have explored various modifications of the phenanthridine structure to enhance its utility as a fluorescent marker. For instance, conjugating phenanthridine with other fluorophores, like pyrene, has been a strategy to create novel probes with unique spectroscopic properties, such as the formation of excimers (excited-state dimers) that emit light at different wavelengths. beilstein-archives.orgnih.gov These properties can be sensitive to the nucleic acid structure (e.g., double-stranded vs. single-stranded) and sequence. nih.gov
Furthermore, the attachment of peptide chains to the phenanthridine core has been investigated to improve water solubility and influence binding specificity to different nucleic acid forms. mdpi.com The incorporation of amino acids like lysine (B10760008) can enhance interactions with DNA and RNA. mdpi.com While specific studies focusing exclusively on this compound as a fluorescent nucleic acid marker are not extensively documented, the established principles of phenanthridine-nucleic acid interactions suggest that bromo-substituted derivatives could also function as fluorescent probes. The bromine atom, being an electron-withdrawing group, can modulate the electronic and photophysical properties of the phenanthridine fluorophore, potentially influencing its fluorescence quantum yield and emission wavelength upon binding to DNA or RNA. mdpi.com
Table 1: General Characteristics of Phenanthridine-Based Fluorescent Probes
| Feature | Description | Reference |
| Mechanism of Action | Intercalation between base pairs of dsDNA and dsRNA. | beilstein-journals.orgmdpi.com |
| Fluorescent Property | "Light-up" fluorescence enhancement upon binding to nucleic acids. | beilstein-journals.org |
| Structural Modifications | Conjugation with other fluorophores (e.g., pyrene); attachment of peptide chains. | beilstein-archives.orgmdpi.comnih.gov |
| Tunability | Substituents on the phenanthridine ring can alter spectroscopic properties. | beilstein-archives.org |
| Potential of Bromo-substitution | The bromine atom can modify the electronic and photophysical characteristics of the fluorophore. | mdpi.com |
Cell Viability Probes
The assessment of cell viability is crucial in many biological studies, particularly in the evaluation of cytotoxic or therapeutic compounds. While this compound itself is not primarily used as a direct probe for cell viability, its biological effects, including cytotoxicity, are often quantified using standard cell viability assays. nih.govasm.org These assays employ specific probes that measure cellular health indicators.
One of the most common methods used in studies involving phenanthridine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active (viable) cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Other fluorescent probes are also commonly used to assess cell viability in the context of drug treatment. Propidium iodide, a phenanthridinium compound structurally related to the core of this compound, is a fluorescent intercalating agent that cannot cross the membrane of live cells. beilstein-journals.org It is therefore used to identify dead cells, as it can only enter cells with compromised membranes and stain the nucleus by intercalating with DNA, emitting a red fluorescence.
When studying the effects of compounds like this compound and its derivatives on cancer cell lines, these viability assays are essential for determining the concentration at which the compounds induce cell death (cytotoxicity). nih.gov For example, in the evaluation of novel phenanthridine derivatives for their anticancer activity, the MTT assay was used to determine their IC50 values (the concentration at which 50% of the cells are inhibited) against various human cancer cell lines. nih.gov
Table 2: Common Assays Used to Assess Cell Viability in Studies of Phenanthridine Derivatives
| Assay | Principle | Measured Parameter | Reference |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Colorimetric change proportional to the number of viable cells. | nih.gov |
| Propidium Iodide (PI) Staining | Fluorescent dye that is excluded by viable cells but enters and stains the DNA of dead cells. | Red fluorescence in dead cells. | beilstein-journals.org |
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For phenanthridine derivatives, including this compound, SAR studies have been conducted to elucidate the structural features that are crucial for their activity against specific biological targets.
A notable example is the investigation of phenanthridine derivatives as potential agents against the Tobacco Mosaic Virus (TMV). mdpi.com In a study that synthesized and evaluated a series of phenanthridine analogs, this compound (designated as compound 4i ) was included to understand the influence of substituents on the phenanthridine core on anti-TMV activity. mdpi.com
The study revealed that the introduction of functional groups onto the benzene (B151609) rings of the phenanthridine scaffold could significantly impact the antiviral activity. The SAR analysis of the phenanthridine derivatives (compounds 4a-i ) and their corresponding 5-methylphenanthridinium (B429081) chloride derivatives (5a-i ) provided key insights. mdpi.com
For the phenanthridine derivatives, the nature and position of the substituent on the aromatic rings were critical. The presence of a bromine atom at the 2-position, as in this compound (4i ), resulted in notable anti-TMV activity. The inactivation effect of compound 4i at a concentration of 500 mg/L was found to be 54.3%, which was superior to that of the commercial antiviral agent ribavirin (B1680618) (49.4%) under the same conditions. mdpi.com This suggests that an electron-withdrawing group at this position can be beneficial for activity.
The study also explored modifications at other positions. For instance, compounds with methoxy (B1213986) groups at various positions also showed good activity. This indicates that electronic effects and the steric bulk of the substituents play a role in the interaction with the viral target. The conversion of the phenanthridine nitrogen to a quaternary ammonium (B1175870) salt in the 5-methylphenanthridinium series also influenced the activity, demonstrating the importance of the heterocyclic nitrogen in the molecule's biological function. mdpi.com
Table 3: Structure-Activity Relationship of Phenanthridine Derivatives against Tobacco Mosaic Virus (TMV)
| Compound | Substituent(s) | Inactivation Effect (%) at 500 mg/L | Reference |
| 4a (Trisphaeridine) | 2,3,4-trimethoxy | 45.6 | mdpi.com |
| 4c | 2,3-dimethoxy | 58.2 | mdpi.com |
| 4e | 3,4-dimethoxy | 55.1 | mdpi.com |
| 4i | 2-Bromo | 54.3 | mdpi.com |
| Ribavirin (Control) | - | 49.4 | mdpi.com |
| Ningnanmycin (Control) | - | 62.7 | mdpi.com |
These findings underscore that the 2-position of the phenanthridine ring is a viable site for modification to enhance biological activity, and that a bromine substituent at this position confers significant anti-TMV properties. mdpi.com
Computational and Theoretical Investigations of 2 Bromophenanthridine
Computational and theoretical chemistry provide powerful tools for understanding and predicting the behavior of molecules like 2-bromophenanthridine at an atomic level. These methods offer insights into molecular structure, electronic properties, and reactivity, which are often difficult to obtain through experimental means alone.
Advanced Characterization and Analytical Techniques
Spectroscopic Methods for Comprehensive Structural Elucidation
Spectroscopic techniques are fundamental to the characterization of 2-Bromophenanthridine, each providing unique information that, when combined, offers a complete picture of its molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, the signals corresponding to the aromatic protons are observed in the downfield region, which is characteristic of hydrogens attached to a phenanthridine (B189435) ring system. A study reported the following ¹H NMR spectral data for this compound, confirming its structure. mdpi.com
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.25 | s | - | 1H |
| 8.66 | d | 2.1 | 1H |
| 8.49 | d | 8.3 | 1H |
| 8.08–8.04 | m | - | 1H |
| 8.04–8.00 | m | - | 1H |
| 7.87 | ddd | 8.3, 7.2, 1.3 | 1H |
| 7.80 | dd | 8.7, 2.1 | 1H |
| 7.77–7.71 | m | - | 1H |
| Solvent: CDCl₃, Frequency: 400 MHz |
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. While a specific full spectrum for this compound is not provided in the searched literature, the technique's utility in its identification has been confirmed, with synthesized samples being matched to an authentic specimen via their identical infrared spectra. researchgate.net The expected characteristic absorption bands for this molecule would include:
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100–3000 | C-H stretching | Aromatic |
| 1600–1450 | C=C and C=N stretching | Aromatic Ring |
| ~650–550 | C-Br stretching | Aryl Halide |
| This table represents expected values based on characteristic group frequencies for aromatic bromo-heterocycles. vscht.czdocbrown.info |
The region from 1500 to 500 cm⁻¹, known as the fingerprint region, provides a unique pattern of absorptions that is characteristic of the entire molecular structure, allowing for definitive identification when compared to a reference standard. specac.comdocbrown.info
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uomustansiriyah.edu.iq For conjugated aromatic systems like phenanthridine, the primary absorptions are due to π → π* transitions of the electrons in the delocalized π-system. matanginicollege.ac.in The extensive conjugation in the phenanthridine core results in strong absorption in the UV region. The presence of the bromine atom, an auxochrome, on the aromatic ring can cause a shift in the absorption maxima (λmax) compared to the parent phenanthridine molecule, a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift. matanginicollege.ac.in The intensity of these absorptions can also be affected. Specific experimental UV-Vis absorption maxima for this compound are not detailed in the available research.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound with high accuracy. In the analysis of this compound, ESI-MS would reveal the mass-to-charge ratio (m/z) of the molecular ion. A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two major peaks in the mass spectrum for the molecular ion ([M]⁺ and [M+2]⁺) that are separated by two mass units and have almost equal intensity, providing clear evidence for the presence of a single bromine atom in the molecule. High-resolution ESI-MS has been utilized in studies involving the synthesis of this compound and its derivatives to confirm their identity. mdpi.comcjnmcpu.com
Electron Microscopy Techniques for Mechanistic Probing
Electron microscopy, particularly Transmission Electron Microscopy (TEM), offers unparalleled resolution for visualizing nanoscale structures and can be applied to probe the mechanisms of action of chemical compounds in biological systems. Research into the antiviral properties of phenanthridine derivatives has utilized TEM to investigate their effect on viral assembly. In one study, phenanthridine analogs, the class of compounds to which this compound belongs, were tested for their ability to inhibit the in vitro reconstitution of the Tobacco Mosaic Virus (TMV). mdpi.com TEM was used to directly visualize the TMV nanorod assembly process and to observe the inhibitory effects of the tested compounds, providing mechanistic insight into their antiviral activity at a macromolecular level. mdpi.com This application demonstrates the power of electron microscopy to probe the functional consequences of molecular interactions involving this class of compounds.
Electrochemical Analysis for Redox Properties
Electrochemical analysis, particularly cyclic voltammetry (CV), is a fundamental technique for investigating the redox behavior of electroactive species. als-japan.comjh.edu It provides information on the oxidation and reduction potentials of a compound and the stability of its redox states. jh.edupalmsens.comiosrjournals.org The resulting voltammogram plots current against potential, revealing key parameters like peak potentials and currents that describe the electrochemical process. jh.edu
The redox properties of phenanthridine and its derivatives are of significant interest, often explored when these molecules are incorporated into larger, functional systems like metal complexes. For example, the redox behavior of transition-metal complexes supported by amino-decorated N-heterocyclic carbenes has been studied, demonstrating that the ligands are redox-active. nih.gov Similarly, electrochemical studies have been conducted on complexes containing (4-diphenylphosphino)phenanthridine, revealing both metal and ligand-based redox activity. umanitoba.ca These studies, however, focus on the properties of the entire complex rather than isolating the redox behavior of a bromo-substituted phenanthridine moiety. A detailed cyclic voltammetry analysis focused specifically on this compound to determine its intrinsic redox potentials is not prominently available in the surveyed scientific literature.
Chromatographic Techniques for Purification and Monitoring
Chromatography is an indispensable tool in synthetic chemistry for the separation, purification, and analysis of compounds within a mixture. scholaris.catesisenred.net Its application is crucial in the synthesis of this compound to isolate the final product from reaction byproducts and unreacted starting materials.
Detailed research findings from various synthetic routes consistently report the use of column chromatography for the purification of this compound and related derivatives. mdpi.comthieme-connect.dersc.org The selection of the stationary phase (the solid support) and the mobile phase (the eluting solvent) is critical for achieving effective separation. Silica gel and alumina (B75360) are the most commonly cited stationary phases for this purpose. mdpi.comthieme-connect.dersc.org The mobile phase is typically a mixture of non-polar and slightly more polar solvents, with the specific ratio adjusted to optimize separation. Progress of the reactions is often monitored by Thin Layer Chromatography (TLC) before the purification step. rsc.org
The following table summarizes various chromatographic conditions reported for the purification of this compound and its precursors.
| Compound | Stationary Phase | Mobile Phase (Eluent) | Purpose |
| This compound | Silica Gel | Petroleum Ether / Ethyl Acetate (10:1) | Purification |
| This compound | Automated Column | n-Hexane / Ethyl Acetate (3:1 isomer ratio dependent) | Purification |
| 5-bromo-2-(formylamino)biphenyl | Alumina | Petroleum Ether / Benzene (B151609) (1:1) | Purification |
| 4-Bromophenanthridine (B13691802) | Activated Neutral Alumina | Toluene | Purification |
| N-isopropyl-2-bromoaniline | Silica Gel | Pentane | Purification |
This table presents data compiled from multiple research findings to illustrate the common chromatographic methods used in the synthesis and purification of this compound and related compounds. mdpi.comumanitoba.cathieme-connect.dersc.orgrsc.org
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes for 2-Bromophenanthridine
The advancement of research into this compound and its derivatives is contingent upon the availability of efficient and environmentally benign synthetic methodologies. While classical syntheses exist, future efforts are directed towards developing routes that align with the principles of green chemistry. researchgate.net These strategies aim to reduce waste, minimize energy consumption, and utilize renewable resources.
Key areas of development include:
C-H Activation/Functionalization: Direct C-H activation approaches are being explored to introduce the bromine atom at the C2 position of the phenanthridine (B189435) core, bypassing the need for pre-functionalized starting materials and reducing step counts.
Photoredox Catalysis: Visible-light-mediated reactions offer a mild and sustainable alternative for constructing the phenanthridine skeleton and introducing the bromo-substituent.
Biocatalysis: The use of enzymes or whole-cell systems presents a highly selective and environmentally friendly approach to phenanthridine synthesis, potentially offering novel pathways to specific isomers like this compound. researchgate.net
Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, safety, and scalability, providing better control over reaction parameters and facilitating the synthesis of this compound on a larger scale.
| Synthetic Strategy | Potential Advantages | Research Focus |
|---|---|---|
| C-H Activation | High atom economy, reduced synthetic steps. | Development of selective catalysts for meta C-H bromination. |
| Photoredox Catalysis | Mild reaction conditions, use of sustainable energy source (light). | Designing photosensitizers for efficient energy transfer. |
| Biocatalysis | High stereoselectivity and regioselectivity, biodegradable catalysts. | Enzyme discovery and engineering for phenanthridine synthesis. |
| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reactor design and reaction conditions. |
Exploration of New Catalytic Transformations Involving this compound as a Substrate or Ligand Precursor
The dual functionality of this compound—a reactive aryl bromide and a coordinating N-heterocycle—makes it a promising candidate for catalytic applications.
As a Substrate: The bromine atom at the C2 position serves as a versatile handle for a wide array of cross-coupling reactions. Future research will likely focus on leveraging this reactivity to synthesize complex molecules. Examples include Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings, which would allow for the introduction of diverse functional groups (aryl, alkynyl, amino, and vinyl moieties, respectively) at the C2 position. This opens avenues for creating libraries of novel phenanthridine derivatives for biological screening or for developing new organic materials.
As a Ligand Precursor: The phenanthridine core can be elaborated into sophisticated ligands for transition metal catalysis. The nitrogen atom provides a coordination site, and the extended π-system can influence the electronic properties of the metal center. Research is emerging on the use of phenanthridine-based N-heterocyclic carbene (NHC) proligands. researchgate.net Following this trend, this compound could be a precursor to bifunctional ligands, where the bromo-group can be used to anchor the ligand to a surface or another molecular entity, or the phenanthridine unit itself can be part of a larger, electronically tunable ligand scaffold. researchgate.netnih.gov The electronic properties of such ligands can be fine-tuned by modifying the substituents on the phenanthridine ring, potentially leading to catalysts with enhanced activity and selectivity. nih.gov
| Role | Catalytic Transformation | Potential Outcome |
|---|---|---|
| Substrate | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig cross-coupling | Synthesis of functionalized phenanthridines for materials or medicinal chemistry. |
| Ligand Precursor | Development of N-heterocyclic carbene (NHC) or phosphine-based ligands | Creation of novel catalysts for various organic transformations. researchgate.net |
Design of Advanced Supramolecular Architectures with Tunable Properties
Supramolecular chemistry offers a pathway to construct complex, functional assemblies from molecular building blocks. This compound is an excellent candidate for designing such architectures due to its planar aromatic structure, which promotes π-π stacking, and the presence of a bromine atom, which can participate in halogen bonding.
Future research will focus on using this compound as a tecton for the self-assembly of:
Liquid Crystals: The rigid, planar shape of the phenanthridine core is conducive to the formation of ordered liquid crystalline phases.
Organic Semiconductors: Extended π-conjugated systems built from this compound units could exhibit interesting charge-transport properties for applications in organic electronics.
Molecular Cages and Frameworks: By combining this compound with complementary molecules through hydrogen bonding, halogen bonding, and π-π interactions, it may be possible to construct porous materials for gas storage or catalysis. The bromine atom can act as a reliable halogen bond donor, interacting with Lewis basic sites on other molecules to guide the assembly process. researchgate.netnih.gov
Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level
Many phenanthridine and the related benzo[c]phenanthridine (B1199836) alkaloids exhibit a broad range of biological activities, including antimicrobial and antitumor effects. nih.govmdpi.com The mechanisms often involve intercalation into DNA and inhibition of key enzymes like topoisomerases. nih.gov However, the specific role of substituents, such as the bromine at the C2 position, is not well understood.
Future research will need to employ a combination of biochemical and biophysical techniques to unravel the precise mechanisms of action of this compound derivatives. Key research questions include:
How does the C2-bromo substituent affect DNA binding affinity and mode?
Which specific enzymes (e.g., topoisomerases, kinases, polymerases) are targeted, and what is the molecular basis for this inhibition?
What are the downstream cellular effects, such as cell cycle arrest, apoptosis, or modulation of signaling pathways? nih.govmdpi.comnih.gov
Understanding these molecular-level details is crucial for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.
Integration of Advanced Computational and Experimental Approaches for Rational Design
The rational design of novel molecules with desired properties can be significantly accelerated by integrating computational modeling with experimental synthesis and testing. rsc.orgnih.govnih.gov This synergistic approach is particularly promising for exploring the vast chemical space accessible from the this compound scaffold.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the electronic properties, reactivity, and spectral characteristics of new this compound derivatives. researchgate.net Molecular docking and molecular dynamics simulations can predict how these molecules will interact with biological targets, such as enzymes or DNA, helping to prioritize candidates for synthesis. nih.gov
Experimental Validation: The predictions from computational studies must be validated through targeted synthesis and rigorous experimental evaluation. High-throughput screening methods can be employed to rapidly assess the properties of newly synthesized compounds.
This integrated workflow will enable a more efficient and resource-effective discovery process, leading to the development of advanced materials and therapeutic agents based on this compound.
Q & A
Basic: What are the optimal synthetic routes for 2-Bromophenanthridine, and how can reaction conditions be systematically optimized?
Answer:
The synthesis of this compound typically involves bromination of phenanthridine derivatives or cross-coupling reactions (e.g., Suzuki-Miyaura). To optimize reaction conditions:
- Parameter Screening : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄) to assess yield and purity .
- Kinetic Monitoring : Use TLC or HPLC to track reaction progress and identify intermediates .
- Purity Validation : Recrystallize products using solvent pairs like ethanol/water and confirm purity via melting point analysis .
Reference: Synthesis optimization principles .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : Use H and C NMR to confirm bromine substitution patterns and aromatic proton integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₈BrN).
- HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns and UV detection at λ ≈ 254 nm .
Reference: Standard characterization protocols .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of particulate matter .
- Waste Disposal : Collect halogenated waste in designated containers compliant with local regulations (e.g., ECHA guidelines) .
Reference: Hazard mitigation strategies .
Basic: How can researchers design a literature review strategy for this compound-related studies?
Answer:
- Database Queries : Use SciFinder or Reaxys with keywords like "this compound AND synthesis" or "brominated heterocycles AND reactivity" .
- Citation Mining : Track references from recent reviews (e.g., Journal of Organic Chemistry) to identify foundational papers .
- Gap Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize understudied areas (e.g., photophysical properties) .
Reference: Literature search frameworks .
Advanced: How can contradictions in reported data (e.g., reactivity discrepancies) for this compound be resolved?
Answer:
- Contradiction Analysis : Use TRIZ methodology to map technical contradictions (e.g., high yield vs. side reactions) and identify trade-offs .
- Comparative Replication : Repeat conflicting experiments under standardized conditions (e.g., solvent purity, inert atmosphere) .
- Multivariate Statistics : Apply Design of Experiments (DoE) to isolate variables causing discrepancies (e.g., temperature vs. catalyst loading) .
Reference: Data reconciliation techniques .
Advanced: What strategies enable mechanistic elucidation of this compound’s reactivity in cross-coupling reactions?
Answer:
- Isotopic Labeling : Use C-labeled reagents to trace bond-forming steps in catalytic cycles .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict transition states and activation energies .
- In Situ Spectroscopy : Monitor reactions via IR or Raman spectroscopy to detect intermediates (e.g., Pd-aryl complexes) .
Reference: Mechanistic study design .
Advanced: How can alternative green chemistry approaches be applied to this compound synthesis?
Answer:
- Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME), a safer, biodegradable solvent .
- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles to reduce heavy metal waste .
- Microwave Assistance : Use microwave irradiation to shorten reaction times and improve energy efficiency .
Reference: Sustainable synthesis innovations .
Advanced: What ethical considerations arise in studies involving this compound, particularly regarding environmental impact?
Answer:
- Ecotoxicity Testing : Assess biodegradability via OECD 301F and bioconcentration potential (BCF) using QSAR models .
- Regulatory Compliance : Align disposal practices with REACH and MARPOL guidelines for halogenated waste .
- Transparency : Disclose synthetic byproducts and mitigation steps in publications to uphold reproducibility standards .
Reference: Ethical and regulatory frameworks .
Advanced: How can interdisciplinary approaches (e.g., chemical biology) expand applications of this compound?
Answer:
- Biological Screening : Collaborate with pharmacologists to test anticancer activity via MTT assays against cell lines (e.g., HeLa) .
- Materials Science : Investigate optoelectronic properties (e.g., fluorescence quantum yield) for OLED applications .
- Data Integration : Use cheminformatics tools (e.g., KNIME) to correlate structural features with observed bioactivity .
Reference: Interdisciplinary methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
